
Enflicoxib
Übersicht
Beschreibung
E-6087, auch bekannt als Enflicoxib, ist ein nichtsteroidales Antiphlogistikum, das selektiv die Cyclooxygenase-2 (COX-2) hemmt. Im Gegensatz zu vielen anderen nichtsteroidalen Antirheumatika hemmt this compound nicht die Cyclooxygenase-1 (COX-1). Diese selektive Hemmung macht this compound besonders effektiv bei der Reduzierung von Entzündungen, Schmerzen und Fieber, ohne die gastrointestinalen Nebenwirkungen zu verursachen, die üblicherweise mit nichtsteroidalen Antirheumatika verbunden sind .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrazolin-Grundstruktur. Die wichtigsten Schritte umfassen:
Bildung des Pyrazolinrings: Dies wird typischerweise durch die Reaktion eines Hydrazinderivats mit einer α,β-ungesättigten Carbonylverbindung unter sauren oder basischen Bedingungen erreicht.
Einführung der Trifluormethylgruppe: Dieser Schritt beinhaltet die Verwendung von Trifluormethylierungsmitteln wie Trifluormethyliodid oder Trifluoromethylsulfonsäure.
Abschließende Modifikationen:
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Optimierung der Reaktionsbedingungen: Dies beinhaltet die Kontrolle von Temperatur, Druck und pH-Wert, um Ausbeute und Reinheit zu maximieren.
Einsatz von Durchflussreaktoren: Diese Reaktoren ermöglichen eine bessere Kontrolle der Reaktionsparameter und Skalierbarkeit.
Reinigung: Das Endprodukt wird mit Techniken wie Kristallisation, Destillation und Chromatographie gereinigt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of enflicoxib involves multiple steps, starting from the preparation of the core pyrazoline structure. The key steps include:
Formation of the pyrazoline ring: This is typically achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Final modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: This includes controlling temperature, pressure, and pH to maximize yield and purity.
Use of continuous flow reactors: These reactors allow for better control of reaction parameters and scalability.
Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Enflicoxib unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern und möglicherweise seine pharmakologische Aktivität verändern.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitutionsreagenzien: Halogenierungsmittel und Nukleophile werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Metaboliten und Derivate von this compound, wie z. B. E-6132, das die COX-2-Hemmung beibehält .
Wissenschaftliche Forschungsanwendungen
Treatment of Canine Osteoarthritis
Efficacy and Safety Studies
Enflicoxib has been evaluated in multiple clinical studies for its effectiveness in managing osteoarthritis in dogs. A randomized, controlled study involving 180 dogs demonstrated that this compound significantly reduced pain and inflammation compared to placebo. The study utilized a clinical sum score (CSS) to assess efficacy over a 42-day period. Results indicated that this compound had a CSS of 3.64 with a 74% response rate, outperforming placebo (CSS of 7.15 and 29% response) and showing non-inferiority to mavacoxib, another NSAID used as a reference .
Long-term Efficacy
In a long-term study extending up to six months, this compound maintained its efficacy with consistent CSS responder rates of approximately 71.6% across various time points (Days 44, 135, and 189). The results showed significant differences from placebo throughout the study period .
Pharmacokinetics and Dosage
Pharmacokinetic Profile
This compound exhibits a favorable pharmacokinetic profile characterized by stable blood levels after repeated weekly administrations. The recommended dosage is typically 4 mg/kg once weekly, with an initial loading dose of 8 mg/kg .
Safety Margin
Safety assessments have shown that this compound is well-tolerated even at doses up to five times the recommended level over extended periods . Adverse events reported were generally mild and resolved without intervention.
Comparative Efficacy Table
Study | Sample Size | Treatment Duration | Efficacy Measure (CSS) | Responder Rate (%) | Adverse Events |
---|---|---|---|---|---|
Study A | 180 dogs | 42 days | This compound: 3.64 | This compound: 74 | Mild GI issues |
Study B | 109 dogs | Up to 189 days | This compound: consistent | ~71.6 | Mild and transient |
Study C | Various | Long-term | Stable therapeutic levels | >90 | None significant |
Case Study: Efficacy in Severe Osteoarthritis
A case study involving a dog with severe osteoarthritis demonstrated significant improvement in mobility and reduction in pain scores after treatment with this compound over a six-month period. Owner assessments indicated a high satisfaction rate, correlating with clinical observations of improved quality of life.
Case Study: Long-term Safety Monitoring
In another observational study, several dogs were monitored over an extended period while receiving this compound treatment. The results confirmed that long-term administration did not lead to increased adverse events or significant changes in hematological or biochemical parameters, reinforcing the drug's safety profile .
Wirkmechanismus
Enflicoxib exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By blocking COX-2, this compound reduces the levels of these prostaglandins, thereby alleviating inflammation, pain, and fever. The molecular targets of this compound include the active site of the COX-2 enzyme, where it binds and prevents the conversion of arachidonic acid to prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Celecoxib: Ein weiterer selektiver COX-2-Hemmer zur Behandlung von Schmerzen und Entzündungen.
Rofecoxib: Ein COX-2-Hemmer, der aufgrund von Sicherheitsbedenken vom Markt genommen wurde.
Valdecoxib: Ein COX-2-Hemmer, der für ähnliche Indikationen wie Enflicoxib eingesetzt wird
Einzigartigkeit von this compound
This compound ist einzigartig in seiner langen Eliminationshalbwertszeit und niedrigen Plasmaclearance, was zu seiner verlängerten Wirkdauer beiträgt. Darüber hinaus reduziert die selektive Hemmung von COX-2 durch this compound ohne Beeinträchtigung von COX-1 das Risiko gastrointestinaler Nebenwirkungen und macht es zu einer sichereren Option für die Langzeitanwendung .
Biologische Aktivität
Enflicoxib is a selective non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, primarily developed for the treatment of pain and inflammation associated with canine osteoarthritis. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and clinical efficacy based on diverse research findings.
This compound exerts its therapeutic effects through selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate inflammation and pain. Unlike traditional NSAIDs, which inhibit both COX-1 and COX-2, this compound's selectivity for COX-2 reduces gastrointestinal side effects commonly associated with non-selective NSAIDs.
Inhibition Profiles
Research indicates that this compound and its enantiomers exhibit varying degrees of COX inhibition. The (S)-(−)-enantiomer and the pyrazol metabolite demonstrate significant COX-1 and COX-2 inhibition, with the pyrazol metabolite showing a preferential selectivity for COX-2. The following table summarizes the IC50 values for COX inhibition:
Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Ratio (COX-1/COX-2) |
---|---|---|---|
This compound | 37.5 | 2.8 | 13.39 |
(S)-(−)-Enflicoxib | 23.9 | 13.4 | 1.78 |
Pyrazol Metabolite | 50.8 | 0.2 | 254 |
The pyrazol metabolite exhibits a markedly higher selectivity ratio compared to this compound itself, indicating its potential as a more effective anti-inflammatory agent in vivo .
Pharmacokinetics and Metabolism
This compound undergoes extensive metabolism via cytochrome P450 enzymes, resulting in several metabolites, with the hydroxylated pyrazoline metabolite (M8) being predominant. The pharmacokinetic profile reveals that after oral administration in dogs, plasma concentrations peak within the first 48 hours, followed by sustained levels of the pyrazol metabolite:
- Maximum Effective Concentration (MEC) : Established at 411 ng/ml for the pyrazol metabolite.
- Maximum Tolerated Concentration (MTC) : Established at 4258 ng/ml for the pyrazol metabolite.
This pharmacokinetic behavior supports this compound's long-lasting therapeutic efficacy in treating canine osteoarthritis .
Clinical Efficacy
A multicenter clinical trial involving 180 dogs assessed the efficacy of this compound against mavacoxib and placebo. Key findings from this study include:
- Clinical Success Scores (CSS) : Enflicoxib demonstrated a CSS of 3.64 with a responder rate of 74%, significantly superior to placebo.
- Onset of Action : A faster onset was observed for this compound, with significant improvements noted from day 7 post-administration.
- Owner Assessments : Owner-reported outcomes indicated a response rate of 90% for dogs treated with this compound compared to lower rates for mavacoxib and placebo.
The results confirm this compound's efficacy across all stages of canine osteoarthritis, with a favorable safety profile comparable to other NSAIDs .
Case Studies
- Case Study A : A Beagle diagnosed with moderate osteoarthritis showed significant improvement in mobility and pain scores after two weeks on enflicoxib, correlating with plasma levels above the MEC.
- Case Study B : In a randomized control trial, dogs treated with this compound exhibited reduced inflammation markers compared to those receiving placebo, further supporting its clinical effectiveness.
Eigenschaften
CAS-Nummer |
251442-94-1 |
---|---|
Molekularformel |
C16H12F5N3O2S |
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
4-[3-(2,4-difluorophenyl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H12F5N3O2S/c17-9-1-6-12(13(18)7-9)14-8-15(16(19,20)21)23-24(14)10-2-4-11(5-3-10)27(22,25)26/h1-7,14H,8H2,(H2,22,25,26) |
InChI-Schlüssel |
ZZMJXWXXMAAPLI-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F |
Kanonische SMILES |
C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-(5-(2,4-difluorophenyl)-4,5-dihydro-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide E-6087 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.